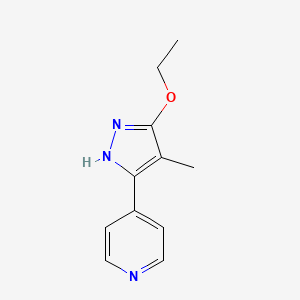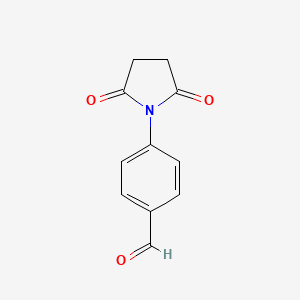
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H9NO3 It is characterized by a benzaldehyde group attached to a 2,5-dioxopyrrolidin-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 2,5-dimethylpyrrole with benzaldehyde under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and may involve the use of catalysts or other reagents to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzaldehyde derivatives .
Applications De Recherche Scientifique
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biological pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar structure but with a carbonate group instead of an aldehyde.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Contains a propanamide group, showing different biological activities.
Uniqueness
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility makes it valuable in multiple research and industrial applications .
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
4-(2,5-dioxopyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9NO3/c13-7-8-1-3-9(4-2-8)12-10(14)5-6-11(12)15/h1-4,7H,5-6H2 |
Clé InChI |
YMWUCDPBVOWTOX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


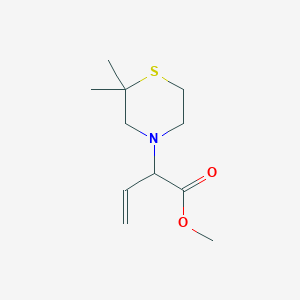
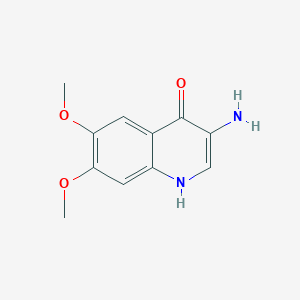
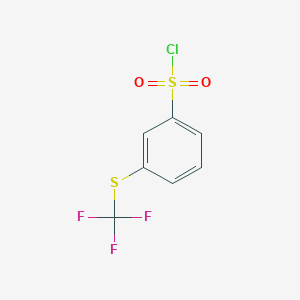
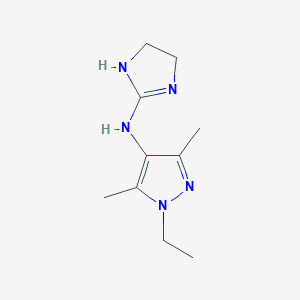
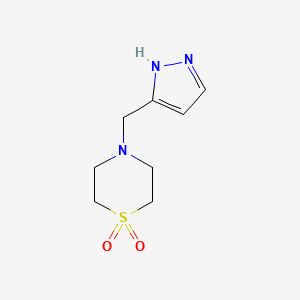
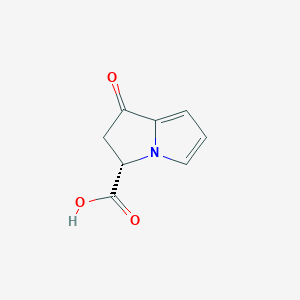
![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)
![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)

![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)
